molecular formula C12H14FNOS B3007713 N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide CAS No. 2305310-04-5

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide

Numéro de catalogue B3007713
Numéro CAS: 2305310-04-5
Poids moléculaire: 239.31
Clé InChI: SUBGFQCLCINNRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Mécanisme D'action

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is a reversible inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK phosphorylates downstream signaling molecules, leading to the activation of various pathways involved in cell survival and proliferation. Inhibition of BTK by N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide blocks these signaling pathways, leading to apoptosis of B-cell malignancies.
Biochemical and Physiological Effects:
N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been shown to inhibit BTK phosphorylation in both CLL and NHL cells, leading to decreased cell survival and proliferation. N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has also been shown to induce apoptosis in B-cell malignancies, both as a single agent and in combination with other agents. In preclinical models, N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been shown to enhance the anti-tumor activity of other agents, such as rituximab and venetoclax.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is its specificity for BTK, which makes it a promising agent for the treatment of B-cell malignancies. N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is its limited solubility, which may affect its efficacy in vivo.

Orientations Futures

For research on N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Other areas of research include the identification of biomarkers that may predict response to N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide, as well as the development of novel combination therapies that may enhance its anti-tumor activity. Additionally, further studies are needed to understand the mechanism of resistance to N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide and to identify strategies to overcome it.

Méthodes De Synthèse

The synthesis method of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide involves several steps, including the reaction of 2-fluorobenzyl alcohol with thioacetic acid, followed by the reaction of the resulting thioester with ethyl 2-bromo-3-oxopropionate. The final step involves the reaction of the resulting intermediate with propargylamine to yield N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide.

Applications De Recherche Scientifique

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancies. N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has also been shown to enhance the anti-tumor activity of other agents, such as rituximab and venetoclax, in preclinical models.

Propriétés

IUPAC Name

N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c1-2-12(15)14-7-8-16-9-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBGFQCLCINNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCSCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.